Iopamidol ep impurity C

Description

Significance of Impurity Profiling and Control in Active Pharmaceutical Ingredients (APIs)

Impurity profiling, the identification, characterization, and quantification of impurities in Active Pharmaceutical Ingredients (APIs) and finished drug products, is a cornerstone of pharmaceutical quality assurance. researchgate.netmedwinpublishers.com Regulatory bodies worldwide, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), have established stringent guidelines for the control of impurities. medwinpublishers.comnih.gov The presence of impurities, even in trace amounts, can potentially alter the efficacy, stability, and safety of a drug. researchgate.net Unrecognized and potentially toxic impurities pose a risk to patient health and must be meticulously identified and quantified using selective analytical methods to ensure the safety of drug therapy. medwinpublishers.com This is particularly critical for injectable drugs like contrast agents, which are introduced directly into the bloodstream. Therefore, manufacturers must implement robust processes to minimize impurities by carefully selecting synthetic routes, raw materials, and purification methods. researchgate.netresearchgate.net

Contextualization of Iopamidol (B1672082) within the Non-Ionic Contrast Media Landscape

Iopamidol is a second-generation, non-ionic, low-osmolar, water-soluble iodinated contrast agent. eimj.orgbeilupharma.com It was developed to reduce the side effects associated with the earlier high-osmolar ionic contrast media. ijop.net Along with other non-ionic monomers like iohexol (B1672079) and iopromide, Iopamidol is widely used in clinical practice. eimj.org Its molecular structure, featuring hydrophilic side chains, contributes to its water solubility and reduced toxicity. ijop.net The development of non-ionic contrast agents like Iopamidol represented a significant advancement in the safety and tolerability of contrast-enhanced imaging procedures. ijop.net

Rationale for Dedicated Research on Iopamidol ep Impurity C

Dedicated research into specific impurities like this compound is crucial for several reasons. As a known impurity listed in the European Pharmacopoeia, its presence in Iopamidol must be strictly controlled to ensure the quality and safety of the final drug product. synzeal.com Understanding the formation, characterization, and potential impact of this impurity is essential for developing effective manufacturing and purification processes. synzeal.com

This compound, also known as the N-acetyl impurity, can arise during the synthesis of Iopamidol. Its formation is linked to the presence of acetyl chloride as an impurity in one of the starting materials, (S)-2-acetoxy propionyl chloride. This impurity is considered detrimental and can be challenging to remove from the final product. Therefore, detailed investigation into its properties and methods for its control is a critical aspect of ensuring the consistent quality and safety of Iopamidol. The use of reference standards for this compound is vital for analytical method development, validation, and routine quality control testing of Iopamidol. synzeal.comsynzeal.com

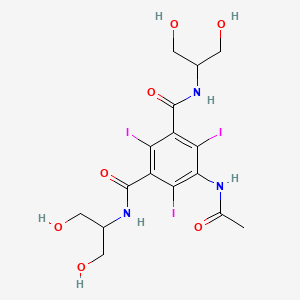

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-acetamido-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O7/c1-6(27)20-14-12(18)9(15(28)21-7(2-23)3-24)11(17)10(13(14)19)16(29)22-8(4-25)5-26/h7-8,23-26H,2-5H2,1H3,(H,20,27)(H,21,28)(H,22,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKGITXCDJXPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878037 | |

| Record name | MBENZAMIDENNBISCHCH2OH25ACETAMIDOI3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87932-07-8, 76350-23-7 | |

| Record name | 1,3-Benzenedicarboxamide, 5-(acetylamino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087932078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MBENZAMIDENNBISCHCH2OH25ACETAMIDOI3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(ACETYLAMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BW3KJ4ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Iopamidol Ep Impurity C Formation

Elucidation of Synthetic Process-Related Impurity Pathways

The formation of Iopamidol (B1672082) EP Impurity C is intricately linked to the multi-step chemical synthesis of Iopamidol itself. veeprho.com Understanding the reaction pathways, the influence of reaction conditions, and the role of intermediates is crucial for controlling its presence in the final drug substance.

Analysis of Byproduct Formation during Iopamidol Chemical Synthesis

The synthesis of Iopamidol is a complex process that can generate a profile of process-related impurities. veeprho.com Iopamidol EP Impurity C, also known as the Iopamidol Acetyl analog, is a notable byproduct that can arise during this synthesis. synzeal.com Its formation can be attributed to the presence of certain reactive species and starting materials.

One potential source of Impurity C is the presence of acetyl chloride as an impurity in one of the key starting materials, (S)-2-acetoxypropionyl chloride. This impurity can react with the 5-amino group of the tri-iodinated benzene (B151609) intermediate, leading to the formation of the acetylamino group characteristic of Impurity C. synzeal.com The challenge with this impurity is its difficult removal, which can result in its significant presence in the final Iopamidol product if not properly controlled.

Table 1: Key Starting Materials and Potential Impurity Sources in Iopamidol Synthesis

| Starting Material | Potential Role in Impurity C Formation | Reference |

| 5-amino-2,4,6-triiodoisophthalic acid | Core structure of Iopamidol and its impurities. | smolecule.com |

| (S)-2-acetoxypropionyl chloride | Acylating agent for the 5-amino group. | |

| Acetyl chloride (impurity) | Can react with the 5-amino group to form the N-acetyl impurity (Impurity C). | |

| 2-amino-1,3-propanediol (Serinol) | Forms the side chains of Iopamidol. |

Influence of Reaction Conditions on Impurity Generation (e.g., Temperature, Stoichiometry, Reaction Time)

The conditions under which the amidation and acylation steps of Iopamidol synthesis are carried out can significantly influence the generation of Impurity C. veeprho.com For instance, the temperature during the acylation of the 5-amino group is a critical parameter. The reaction of the tri-iodinated intermediate with (S)-2-acetoxypropionyl chloride is often performed at low temperatures (e.g., 0 to 5°C) to manage the reactivity and sensitivity of the components.

The stoichiometry of the reactants also plays a crucial role. An excess of the acylating agent or the presence of impurities within it can drive the formation of byproducts like Impurity C. Furthermore, the hydrolysis step, often carried out with aqueous ammonia, is a critical point where the formation of certain impurities can be either promoted or controlled. The choice of the hydrolyzing agent and conditions can impact the final impurity profile.

Role of Intermediate Compounds in Impurity Evolution

The primary intermediate in the synthesis of Iopamidol is a tri-iodinated benzene derivative, which undergoes several transformations. smolecule.com The 5-amino-2,4,6-triiodoisophthalic acid derivative serves as the foundational molecule. smolecule.com During the synthesis, this intermediate is converted to its more reactive acid chloride form.

The key step where Impurity C can diverge from the main synthetic pathway is during the acylation of the 5-amino group of this intermediate. If acetyl chloride is present as an impurity in the (S)-2-acetoxypropionyl chloride, it can compete in the acylation reaction, leading to the formation of the N-acetyl derivative, which is Impurity C.

Characterization of Degradation Pathways of Iopamidol Leading to Impurity C

Iopamidol, like many complex organic molecules, is susceptible to degradation under various conditions, which can lead to the formation of impurities, including potentially Impurity C, although direct evidence for its formation through degradation is less documented than its synthetic origin. Degradation can occur through hydrolysis and oxidation. veeprho.com

Hydrolytic Degradation Mechanisms and Contributing Factors

Hydrolysis, the breakdown of a compound due to reaction with water, is a potential degradation pathway for Iopamidol. veeprho.com The amide bonds in the Iopamidol molecule are susceptible to hydrolysis under certain conditions, such as in acidic or basic aqueous solutions. veeprho.comgoogle.com This degradation can be influenced by pH and temperature.

While hydrolysis of the side-chain amide bonds is a known degradation pathway for Iopamidol, the specific formation of Impurity C through this mechanism would require the cleavage of the (S)-2-hydroxypropanoyl group and subsequent acetylation. researchgate.net This is a less direct pathway compared to its formation during synthesis. However, forced degradation studies under acidic and basic conditions are standard procedures to identify potential degradation products.

Table 2: Conditions for Forced Degradation Studies of Iopamidol

| Stress Condition | Reagent/Condition | Potential Degradation Pathway | Reference |

| Acidic Hydrolysis | 0.1 M HCl | Hydrolysis of amide bonds | |

| Basic Hydrolysis | 0.1 M NaOH | Hydrolysis of amide bonds | |

| Oxidation | 3% H₂O₂ | Oxidative degradation | |

| Thermal | 60°C | Thermal degradation | |

| Photolytic | 1.2 million lux-hours | Photodegradation |

Oxidative Degradation Mechanisms and Influencing Agents

Oxidative degradation is another pathway that can affect the stability of Iopamidol. veeprho.com Exposure to oxidizing agents, light, or oxygen can lead to the formation of degradation products. veeprho.comnih.gov Studies have shown that Iopamidol can be degraded through advanced oxidation processes, which involve reactive oxygen species like hydroxyl radicals. nih.govfiu.edu

The degradation of Iopamidol in the presence of oxidants can involve reactions such as amino oxidation and deiodination. researchgate.net While the primary focus of many environmental degradation studies is on the breakdown of the entire molecule, the potential for side-chain modifications that could theoretically lead to structures resembling Impurity C exists. For instance, oxidative processes could potentially alter the side chains, although the direct conversion to the specific N-acetyl structure of Impurity C via oxidation of the parent drug is not a commonly reported pathway. researchgate.net

Photolytic Degradation Processes

The exposure of Iopamidol to light, particularly UV irradiation, can induce its degradation, leading to the formation of various by-products. Photodegradation of Iopamidol is an effective decomposition method and follows pseudo-first-order reaction kinetics. nih.gov The degradation process is influenced by the intensity of the UV light. nih.gov

Key mechanisms involved in the photolytic degradation of Iopamidol include deiodination and hydroxylation. nih.gov The process can be initiated by hydroxyl radicals (•OH) and involves both reductive and oxidative pathways. nih.gov In the presence of a Fe(III)-oxalate photochemical system under UV (350 nm) and visible light (450 nm), Iopamidol readily degrades. nih.gov The reduction processes are thought to be initiated by the carbon dioxide anion radical (CO2•−), while oxidation is consistent with pathways initiated by •OH radicals. nih.gov

The rate of Iopamidol degradation significantly increases with higher UV intensity. nih.gov Studies using dual-wavelength UV-LED irradiation (265 nm and 280 nm) have shown a synergistic effect, accelerating the degradation of Iopamidol. researchgate.net

Table 1: Summary of Photolytic Degradation Studies on Iopamidol

| Parameter | Observation | Reference |

|---|---|---|

| Degradation Kinetics | Pseudo-first order | nih.gov |

| Primary Mechanisms | Deiodination, Hydroxylation | nih.gov |

| Initiating Radicals | Hydroxyl radical (•OH), Carbon dioxide anion radical (CO2•−) | nih.gov |

| Effect of UV Intensity | Higher intensity increases degradation rate | nih.gov |

| Dual-Wavelength UV | 265 nm + 280 nm enhances degradation | researchgate.net |

Thermal Degradation Studies

Thermal stress is another significant factor contributing to the degradation of Iopamidol. When heated, Iopamidol can decompose, emitting toxic fumes of iodine and nitrogen oxides. nih.gov Thermogravimetric analysis (TGA) has been used to determine the thermal stability of Iopamidol, with molecular degradation noted at temperatures around 310°C. cnr.it

Investigations into the thermal properties of different crystalline forms of Iopamidol (anhydrous, monohydrate, and pentahydrate) reveal that degradation occurs at temperatures above 300°C. researchgate.net The specific transformations and melting points vary depending on the hydrate (B1144303) form. For instance, the anhydrous form shows a reversible solid-solid transition at approximately 180°C before melting and subsequent degradation. researchgate.net The monohydrate form loses its lattice water at around 100°C and melts at about 250°C. researchgate.net

Table 2: Thermal Degradation Data for Iopamidol

| Condition | Observation | Reference |

|---|---|---|

| Decomposition Temperature | Emits toxic fumes when heated to decomposition | nih.gov |

| TGA Analysis | Molecular degradation observed at 310°C | cnr.it |

| Anhydrous Form | Degrades above 300°C | researchgate.net |

| Monohydrate Form | Loses water around 100°C, melts at ~250°C, degrades >300°C | researchgate.net |

| Pentahydrate Form | Irreversible water loss in steps, melts at 240°C | researchgate.net |

Stress Testing under Various Environmental Conditions (e.g., pH, Humidity)

Stress testing exposes a drug substance to conditions such as elevated temperature and humidity to predict its stability and shelf life. core.ac.uk The stability of Iopamidol is influenced by environmental factors like pH and humidity.

The effect of pH on the photolytic degradation of Iopamidol has been noted as negligible in some studies. nih.gov However, in the context of UV/chlorine processes, the peak degradation rate was observed at a pH of 7.0. researchgate.net The pH of Iopamidol formulations is typically maintained in the range of 6.5-7.5 to ensure solubility and stability. core.ac.uk Studies on the effect of bicarbonate administration have shown that it can lead to an increase in the extracellular pH (pHe) of tumors where Iopamidol is present. nih.gov

Humidity is another critical parameter in stress testing. amazonaws.com Rheological studies of Iopamidol-loaded hydrogels are often performed in a humidity chamber to control for environmental moisture. rsc.org

Table 3: Influence of Environmental Conditions on Iopamidol Degradation

| Condition | Factor | Effect on Degradation/Stability | Reference |

|---|---|---|---|

| Photolysis | pH | Negligible effect on direct UV degradation | nih.gov |

| UV/Chlorine Process | pH | Peak degradation rate at pH 7.0 | researchgate.net |

| Formulation | pH | Maintained at 6.5-7.5 for stability | core.ac.uk |

| In Vivo | pH | Bicarbonate can increase tumor pHe | nih.gov |

| Stability Testing | Humidity | A key parameter in accelerated stability studies | core.ac.ukamazonaws.com |

Computational Approaches to Predict Impurity Formation and Stability

Computational tools are increasingly being used to predict the formation and stability of drug impurities. researchgate.net These methods can provide insights into the mechanisms of degradation and help in the early stages of drug development.

For Iopamidol, computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate interactions with other molecules, which can be a precursor to understanding degradation pathways. polimi.it These theoretical analyses can help in understanding adsorptive interactions which may be relevant to degradation on surfaces. polimi.it

In silico tools like DEREK, Toxtree, and MC4PC are used for the mutagenicity prediction of impurities, which is a crucial aspect of their safety assessment. researchgate.net The ICH M7 guideline supports the use of (Q)SAR predictions for the Ames mutagenicity of drug impurities for regulatory purposes. researchgate.net While not directly predicting the formation of this compound, these computational approaches are vital for assessing the potential risks associated with such impurities. The development of large, high-quality databases of experimental results is essential for improving the accuracy of these predictive models. researchgate.net

Advanced Analytical Methodologies for Iopamidol Ep Impurity C

Development and Validation of Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for the quality control of Iopamidol (B1672082) and its impurities. researchgate.netsynzeal.com The development of a robust HPLC method is critical for ensuring that impurities such as Impurity C are effectively separated from the main Iopamidol peak and other related substances, allowing for accurate quantification. aquigenbio.comaxios-research.com Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose, providing reliable and consistent results. synzeal.commdpi.com

High-Performance Liquid Chromatography (HPLC) Method Optimization

The optimization of an HPLC method for Iopamidol EP Impurity C involves a systematic investigation of various chromatographic parameters to achieve the desired resolution, peak shape, and sensitivity.

The choice of stationary phase is fundamental to achieving successful separation in reversed-phase HPLC. For Iopamidol and its structurally similar impurities, octadecylsilane (B103800) (C18) columns are predominantly used due to their hydrophobicity, which allows for effective retention and separation of these polar, iodinated compounds. nih.govchrom-china.com

Research has shown that the properties of the C18 stationary phase, such as the bonded amount (carbon load), can significantly impact separation performance. researchgate.net A study investigating the separation of Iopamidol from its impurities compared two C18 columns with different bonded amounts. The results indicated that a C18 column with a higher bonded amount (13.7%) provided better retention and resolution for Iopamidol and its related substances. researchgate.netnih.gov The increased carbon load enhances the hydrophobic interactions between the analytes and the stationary phase, leading to improved separation. Other stationary phases, such as phenyl columns, have also been utilized in methods for Iopamidol analysis, offering alternative selectivity based on pi-pi interactions in addition to hydrophobic interactions. acs.org

Table 1: Comparison of Stationary Phases for Iopamidol Analysis

| Column Type | Particle Size (µm) | Dimensions (mm) | Key Findings | Reference |

|---|---|---|---|---|

| C18-1 | 10 | 250 x 4.6 | Realized good retention and resolution with a bonded amount of 13.7%. | researchgate.net |

| Zorbax SB-Phenyl | 5 | 250 x 4.6 | Used for the analysis of Iopamidol in water abatement studies. | acs.org |

| L1 Packing (C18) | 5 | 250 x 4.6 | Specified in a USP method for separating Iopamidol related compounds. | core.ac.uk |

This table is interactive. Click on the headers to sort the data.

The mobile phase composition, including the organic modifier and aqueous phase pH, is a critical parameter for optimizing selectivity and resolution. For the separation of Iopamidol and Impurity C, mixtures of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) are commonly employed. researchgate.netacs.org

Gradient elution is often necessary to resolve complex mixtures of the highly polar Iopamidol and its various impurities within a reasonable timeframe. A typical gradient starts with a high percentage of the aqueous phase to retain and separate early-eluting polar impurities, followed by a gradual increase in the organic modifier concentration to elute the main component, Iopamidol, and more hydrophobic impurities.

A validated method described in the United States Pharmacopeia (USP) for Iopamidol related compounds utilizes a gradient elution strategy with a variable mixture of two solutions. core.ac.uk The gradient program begins with a low percentage of the organic phase (e.g., 8%), holds for several minutes, then linearly increases the organic phase concentration in stages to achieve separation of all related compounds. core.ac.uk For preparative HPLC, a simpler isocratic mobile phase of water-methanol has been used effectively. nih.govchrom-china.com

Table 2: Example Gradient Elution Program for Iopamidol Related Compounds Analysis

| Time (minutes) | % Aqueous Phase (Solution A) | % Organic Phase (Solution B) |

|---|---|---|

| 0 | 92 | 8 |

| 6 | 92 | 8 |

| 18 | 65 | 35 |

| 30 | 8 | 92 |

| 34 | 8 | 92 |

| 36 | 92 | 8 |

| 40 | 92 | 8 |

(Based on a method described in reference core.ac.uk)

This table is interactive and illustrates a typical gradient profile.

Column temperature plays a significant role in HPLC separations by affecting mobile phase viscosity and the kinetics of mass transfer. In the analysis of Iopamidol and its impurities, temperature has a notable impact on resolution. researchgate.netnih.gov

Studies have demonstrated that increasing the column temperature weakens the retention of Iopamidol, which can result in a lower resolution between the main peak and closely eluting impurities. researchgate.netchrom-china.comresearchgate.net Therefore, maintaining a controlled and optimized temperature is crucial. For the separation of Iopamidol impurities, a relatively low column temperature, typically in the range of 20-30°C, has been found to be optimal for achieving good resolution. researchgate.netnih.govchrom-china.com However, some pharmacopeial methods may specify a slightly higher temperature, such as 35°C, as part of a fully validated method to ensure reproducibility. core.ac.uk

Table 3: Effect of Column Temperature on Iopamidol Separation

| Temperature Range | Observation | Recommendation | Reference |

|---|---|---|---|

| Increasing Temperature | Weakened retention of Iopamidol. | Lower temperatures are generally preferred for better resolution. | researchgate.net |

| 20-30°C | Found to be the optimal range for good resolution. | Adjust temperature within this range to fine-tune separation. | nih.govchrom-china.com |

| 35°C | Specified in a validated USP method. | Use when following specific pharmacopeial methods. | core.ac.uk |

This interactive table summarizes the impact of temperature on the chromatographic separation.

The flow rate of the mobile phase influences both the analysis time and the separation efficiency. While a higher flow rate reduces the run time, it can also lead to an increase in backpressure and a decrease in peak resolution. Conversely, a lower flow rate can improve resolution but extends the analysis time. The optimal flow rate is typically determined by balancing these factors to achieve adequate separation in the shortest possible time. For standard analytical HPLC columns (e.g., 4.6 mm internal diameter), flow rates are often set around 1.0 to 1.5 mL/min for Iopamidol analysis. acs.orgcore.ac.uk A method for Iopamidol abatement used a flow rate of 1.0 mL/min acs.org, while a USP method for related compounds specified a flow rate of 1.5 mL/min core.ac.uk. The choice depends on the specific column dimensions and particle size to maximize separation efficiency.

In both analytical and preparative chromatography, it is important not to overload the column, as this can lead to peak distortion (e.g., fronting or tailing) and a loss of resolution. The sample loading capacity is the maximum amount of sample that can be injected onto the column without compromising chromatographic performance.

For the analysis of impurities like Impurity C, which are present at low concentrations, analytical-scale injections are typically well within the column's loading capacity. However, in preparative HPLC aimed at isolating impurities for characterization, assessing the loading capacity is critical. Research has shown that increasing the sample loading capacity is detrimental to the retention of Iopamidol and the effective removal of impurities. researchgate.netnih.govchrom-china.com Therefore, the amount of sample loaded must be carefully optimized to balance purification yield with separation quality.

Flow Rate Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a primary technique for the analysis of Iopamidol and its related substances, including Impurity C. This method offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC), including higher resolution, improved sensitivity, and substantially shorter analysis times. These benefits are achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

For the separation of this compound, reversed-phase UHPLC methods are typically employed. daicelpharmastandards.com These methods effectively separate the more polar parent compound from its less polar impurities. Studies on the purification of Iopamidol have utilized C18 columns with a mobile phase consisting of a water-methanol or water-acetonitrile gradient. chrom-china.comnih.gov The optimization of parameters such as column temperature (often controlled between 20-30°C) and mobile phase composition is critical to achieving adequate resolution between the Iopamidol peak and the peaks of its various impurities. chrom-china.comnih.gov Detection is commonly performed using a UV detector, typically at a wavelength of around 240 nm, where the iodinated benzene (B151609) ring exhibits strong absorbance. acs.org

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or Phenyl (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water or aqueous buffer |

| Mobile Phase B | Acetonitrile or Methanol acs.org |

| Gradient | Optimized gradient elution |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temperature | 20 - 30°C nih.gov |

| Detection | UV at 240 nm acs.org |

| Injection Volume | 1 - 5 µL |

Gas Chromatography (GC) for Volatile Byproducts (if applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. researchgate.net In the context of Iopamidol production, GC is not typically used for the analysis of this compound itself, as this compound is non-volatile and thermally labile. However, GC is highly applicable for the determination of volatile impurities that may be present in the drug substance, such as residual solvents from the manufacturing process. veeprho.com The International Council for Harmonisation (ICH) guidelines mandate strict limits for residual solvents, making GC an essential tool for quality control.

Chiral Chromatography for Stereoisomeric Purity Assessment (if relevant)

The assessment of stereoisomeric purity is a critical aspect of pharmaceutical analysis, particularly when chiral centers are present in the drug molecule. The Iopamidol molecule contains a chiral center in the (S)-2-hydroxypropanoyl side chain. daicelpharmastandards.com The presence of the incorrect enantiomer (the R-form) can impact the drug's properties. Therefore, methods to ensure the stereoisomeric purity of Iopamidol are vital.

Application of Hyphenated Techniques for Comprehensive Profiling

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling and structural elucidation of pharmaceutical impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the cornerstone techniques for impurity identification in the pharmaceutical industry. daicelpharmastandards.comresearchgate.net These methods combine the powerful separation capabilities of liquid chromatography (HPLC or UHPLC) with the high sensitivity and specificity of mass spectrometry, making them ideal for identifying unknown or trace-level impurities like this compound.

In this application, the LC system separates Impurity C from the Iopamidol API and other related substances. The eluent is then introduced into the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where the molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. For a compound like Impurity C, LC-MS can confirm its presence by detecting its specific molecular ion. LC-MS/MS takes this a step further by isolating the molecular ion of interest, subjecting it to fragmentation, and analyzing the resulting fragment ions, which provides a structural fingerprint of the molecule. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (ToF) or Orbitrap mass analyzers, provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.govacs.org This high accuracy allows for the unambiguous determination of a compound's elemental composition. For an unknown impurity, HRMS data is critical for proposing a molecular formula, which is the first step in structural elucidation.

In the case of this compound, HRMS would be used to confirm its identity by matching the experimentally measured accurate mass with the theoretical mass calculated from its known molecular formula, C₁₆H₂₀I₃N₃O₇. synzeal.comaxios-research.com This confirmation provides a very high degree of confidence in the impurity's identification.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀I₃N₃O₇ synzeal.comaxios-research.com |

| Theoretical Monoisotopic Mass ([M+H]⁺) | 747.8435 Da |

| Typical Observed Mass (Example) | 747.8431 Da |

| Mass Accuracy (Example) | -0.5 ppm |

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) is used to generate structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. acs.org The fragmentation pattern is highly specific to the molecule's structure. By analyzing the fragmentation pathways of this compound and comparing them to the parent Iopamidol molecule, analysts can confirm the structural differences.

For this compound, the key structural difference from Iopamidol is the replacement of the (S)-2-hydroxypropanoyl group with a simple acetyl group. synzeal.com This difference would be evident in the MS/MS spectrum. For example, a characteristic fragmentation for Iopamidol involves the loss of the lactate (B86563) side chain. In contrast, Impurity C would show a fragmentation pattern corresponding to the loss of its acetyl group. The analysis of these specific neutral losses and product ions allows for the precise localization of the structural modification on the core iopamidol backbone, providing definitive structural confirmation. nih.govacs.org

Table of Compounds

| Compound Name |

|---|

| Iopamidol |

| This compound |

| Methanol |

| Acetonitrile |

| 2-chloropropionic acid |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its direct application for the analysis of this compound is limited. Due to its high molecular weight (747.06 g/mol ) and the presence of multiple polar functional groups (hydroxyl and amide), this compound is a non-volatile compound. allmpus.comkarpschem.in Gas chromatography is primarily suited for compounds that are thermally stable and volatile. acs.org

For a compound like this compound to be analyzed by GC-MS, a chemical derivatization step would be necessary to convert the non-volatile impurity into a more volatile and thermally stable derivative. This process, however, can add complexity and potential sources of error to the analysis.

In the broader context of Iopamidol analysis, GC-MS has been successfully employed for the detection of smaller, more volatile impurities. For instance, a headspace GC-MS (HS-GC-MS) method has been developed for the qualitative and quantitative analysis of 2-chloropropionic acid, a potential impurity in Iopamidol. google.com This method demonstrates the technique's high specificity, accuracy, and short detection time. google.com The mass spectrometer provides molecular ion peaks and fragment ion peaks that can be used for definitive identification. google.com

While not the primary method for this compound, a hypothetical GC-MS method following derivatization would involve the parameters outlined in the table below.

Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Impurity

| Parameter | Specification | Purpose |

|---|---|---|

| Chromatographic Column | Capillary column (e.g., VF-Wax ms) | Separates the derivatized impurity from other components in the sample mixture. |

| Inlet Temperature | ~250 °C | Ensures rapid volatilization of the sample upon injection. |

| Oven Temperature Program | Gradient (e.g., 60°C held for 3 min, then ramped to 220°C) | Controls the elution of compounds based on their boiling points and interactions with the stationary phase. |

| Carrier Gas Flow Rate | ~1.0 mL/min (e.g., Helium) | Transports the volatilized sample through the column. |

| Detector | Mass Spectrometer (MS) | Detects and identifies the eluting compounds by measuring their mass-to-charge ratio. |

| Ionization Mode | Electron Ionization (EI) | Fragments the molecules into characteristic patterns for structural elucidation. |

| Mass Scanning Range | 50-800 amu | Defines the range of mass-to-charge ratios scanned by the detector. |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Coupling

The coupling of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy represents a formidable tool for the structural elucidation of impurities in pharmaceutical products. wisdomlib.orgiosrphr.org LC-NMR combines the high-resolution separation power of LC with the definitive structure-identification capability of NMR, often eliminating the need for time-consuming isolation of impurities. researchgate.net

For a complex substance like Iopamidol, which may contain structurally similar impurities and degradation products, LC-NMR is invaluable. The technique allows for the on-line separation and subsequent structural analysis of individual components within the mixture. amazonaws.com In practice, the sample is injected into an HPLC system for separation. The eluent from the column flows through a UV detector and then into a specialized NMR flow-cell, where the NMR spectrum of the separated analyte, such as this compound, is acquired. news-medical.net

This approach is particularly advantageous for:

Unambiguous Identification: While LC-MS provides mass information, NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry, allowing for the differentiation of isomers. amazonaws.com

Analysis of Unstable Compounds: It enables the characterization of impurities that may be unstable and difficult to isolate by conventional preparative chromatography. news-medical.net

Comprehensive Characterization: When further coupled with Mass Spectrometry (LC-NMR/MS), the technique provides orthogonal data (separation, mass, and nuclear magnetic resonance), leading to a near-complete characterization of an unknown impurity. news-medical.net

Different operational modes, such as stopped-flow, where the flow from the LC is halted while the NMR spectrum of a specific peak is acquired, can be used to increase the signal-to-noise ratio for low-concentration impurities. researchgate.net

Table 2: Advantages of LC-NMR for Impurity Characterization

| Feature | Benefit for this compound Analysis |

|---|---|

| Direct Coupling | Eliminates the need for manual isolation of the impurity, saving time and reducing the risk of sample degradation. researchgate.net |

| Structural Elucidation | Provides definitive structural information, confirming the identity of Impurity C and distinguishing it from other isomers. wisdomlib.org |

| High Resolution | Combines the separation of HPLC with the detailed spectral information of NMR. iosrphr.org |

| Sensitivity | Modern systems, including those with cryogenically cooled probes, enhance sensitivity for detecting impurities at low levels. news-medical.net |

Spectroscopic Techniques for Quantification and Detection

Ultraviolet-Visible (UV-Vis) Spectroscopy for Impurity Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and widely used detection technique in the analysis of pharmaceutical impurities, primarily when coupled with a separation method like HPLC. researchgate.netscience.gov The triiodinated benzene ring core of this compound contains a chromophore that absorbs light in the UV region, making it detectable by this method.

While UV-Vis spectroscopy on its own lacks the specificity to distinguish between Iopamidol and its structurally similar impurities, it serves as a robust and reliable detector following chromatographic separation. wdh.ac.id The principle of quantification is based on the Beer-Lambert Law, which states that for a given analyte at a specific wavelength, the absorbance is directly proportional to its concentration.

In a typical HPLC-UV method for impurity quantification, a calibration curve is constructed by measuring the absorbance of standard solutions of this compound at known concentrations. The concentration of the impurity in a test sample is then determined by comparing its absorbance to the calibration curve. For Iopamidol and its related compounds, a detection wavelength of around 254 nm is often employed. vulcanchem.comresearchgate.net

Table 3: Hypothetical UV-Vis Calibration Data for this compound

| Concentration (µg/mL) | Absorbance at 254 nm |

|---|---|

| 0.5 | 0.025 |

| 1.0 | 0.051 |

| 2.5 | 0.124 |

| 5.0 | 0.252 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule. bellevuecollege.eduyoutube.com When a sample of this compound is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to vibrate (stretch, bend, or wag). The resulting absorption pattern is a unique molecular fingerprint that can confirm the presence of key structural features. youtube.com

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its primary functional groups. Analysis of a related compound, Iopamidol Impurity D, shows characteristic absorptions for carbonyl and hydroxyl groups, which would be similar for Impurity C due to their shared functionalities. smolecule.com

Key expected absorptions for this compound include:

O-H Stretching: A broad band, typically in the 3600-3200 cm⁻¹ region, indicative of the multiple hydroxyl (-OH) groups and their involvement in hydrogen bonding. smolecule.com

N-H Stretching: A moderate peak around 3400-3300 cm⁻¹, corresponding to the amide (-NH) groups.

C-H Stretching: Peaks just below 3000 cm⁻¹ from the aliphatic C-H bonds.

C=O Stretching: Strong absorption bands in the 1680-1630 cm⁻¹ region, characteristic of the amide carbonyl (C=O) groups. smolecule.com

By comparing the obtained spectrum with that of a reference standard, IR spectroscopy serves as a rapid and reliable method for identity confirmation.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching, H-bonded | 3600 - 3200 (Broad) |

| Amide (-NH) | Stretching | 3400 - 3300 |

| Aliphatic C-H | Stretching | 2950 - 2850 |

| Amide C=O | Stretching | 1680 - 1630 |

Method Validation Parameters for Impurity Quantification

Specificity and Selectivity

In the validation of analytical methods for impurity quantification, specificity and selectivity are paramount parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1). ich.org Though often used interchangeably, they have distinct meanings. echemi.com

Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. echemi.comrdmcdowall.com

Specificity is considered the ultimate degree of selectivity, defined as the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and the active pharmaceutical ingredient (API) itself. loesungsfabrik.de

For a method designed to quantify this compound, establishing specificity is critical to ensure that the reported value is accurate and free from interference. This is typically demonstrated through a combination of approaches:

Resolution in Chromatography: In chromatographic methods like HPLC, specificity is shown by achieving baseline separation between the peak for Impurity C and the peaks for Iopamidol, other known impurities, and any potential byproducts. A resolution factor of greater than 1.5 is generally considered desirable.

Forced Degradation Studies: The Iopamidol drug substance is subjected to stress conditions (e.g., heat, humidity, acid/base hydrolysis, light, and oxidation) to intentionally generate degradation products. ich.org The analytical method must then prove its ability to separate the Impurity C peak from all degradant peaks that are formed.

Peak Purity Analysis: Using a photodiode array (PDA) detector or mass spectrometer, the peak corresponding to Impurity C in a stressed sample is analyzed to confirm that it is spectrally pure and not co-eluting with another substance.

Demonstrating specificity ensures the reliability of the method for its intended purpose: the accurate quantification of this compound in quality control and stability studies.

Table 5: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Role in Article |

|---|---|---|---|

| Iopamidol | 60166-93-0 | C₁₇H₂₂I₃N₃O₈ | Active Pharmaceutical Ingredient (API) |

| This compound | 87932-07-8 | C₁₆H₂₀I₃N₃O₇ | Subject of analysis |

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For an impurity, the range is mandated by ICH guidelines to extend from the Limit of Quantitation (LOQ) up to 120% of the specified acceptance criterion for that impurity. ich.org

To establish linearity, a minimum of five concentration levels of this compound reference standard are prepared and analyzed. The resulting peak areas (or other instrument responses) are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (R²), y-intercept, and slope of the regression line are key indicators of linearity. An R² value of greater than 0.999 is typically considered evidence of a strong linear relationship. mdpi.com

The specified range is confirmed by demonstrating that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples at the extremes of the range. ich.org

Illustrative Data for Linearity of this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.5 (LOQ) | 12,550 |

| 2.5 | 62,400 |

| 5.0 | 125,100 |

| 7.5 | 187,600 |

| 10.0 (100% Level) | 250,200 |

| 12.0 (120% Level) | 300,150 |

This table presents hypothetical data for illustrative purposes.

Linearity Analysis Results

Correlation Coefficient (R²): > 0.999

Regression Equation: y = 25000x + 150

Accuracy and Precision (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. For an impurity, it is determined by spiking the drug substance (Iopamidol) with known amounts of this compound at different concentration levels. The recovery of the impurity is then calculated as a percentage of the known amount added. High recovery rates, typically within 90-110%, demonstrate the accuracy of the method. mdpi.com

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically evaluated at two levels:

Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Expresses the variations within a laboratory, such as on different days, or with different analysts or equipment.

Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. For impurity analysis, the acceptance criteria for %RSD are generally stricter at higher concentrations and more lenient closer to the LOQ, but are often expected to be below 10-15%. mdpi.com

Illustrative Data for Accuracy and Precision

| Concentration Level | Accuracy (% Recovery) | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) |

|---|---|---|---|

| LOQ | 94.5% | < 10.0% | < 12.0% |

| 100% | 101.2% | < 5.0% | < 6.0% |

| 120% | 99.8% | < 5.0% | < 6.0% |

This table presents typical acceptance criteria and illustrative results based on similar pharmaceutical analyses. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the point at which the instrument signal is distinguishable from the background noise.

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for impurity methods as it defines the reporting threshold.

LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N ratio of 3:1 and the LOQ at 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve obtained from the linearity study. For HPLC methods, the LOQ for impurities is often in the range of 0.05 to 1.0 µg/mL. science.gov

Illustrative LOD and LOQ Values

| Parameter | Method | Typical Value |

|---|---|---|

| LOD | Signal-to-Noise Ratio | ~3:1 |

| Concentration | ~0.15 µg/mL | |

| LOQ | Signal-to-Noise Ratio | ~10:1 |

| Concentration | ~0.50 µg/mL |

This table presents hypothetical data for illustrative purposes.

Robustness and Ruggedness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. For an HPLC method, these variations might include:

Changes in the pH of the mobile phase.

Minor alterations in the mobile phase composition (e.g., ±2% organic solvent).

Different column temperatures (e.g., ±5°C). chrom-china.com

Different flow rates (e.g., ±0.1 mL/min).

The method is considered robust if the results of the analysis remain within acceptable limits of precision and accuracy despite these small changes.

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. This is often assessed during the intermediate precision study.

Robustness studies are a key part of method development and ensure that the analytical procedure can be transferred between laboratories and consistently produce reliable results. europa.eu

Isolation, Purification, and Structural Elucidation of Iopamidol Ep Impurity C

Strategies for Isolation and Enrichment from Complex Matrices

The isolation of Iopamidol (B1672082) EP Impurity C from the complex mixture of the Iopamidol synthesis reaction presents a significant challenge due to the structural similarity between the impurity and the active pharmaceutical ingredient (API). google.com Various chromatographic and physical separation techniques are utilized to enrich and purify this compound.

Preparative Chromatography (e.g., Prep-HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for the separation and purification of Iopamidol and its impurities. researchgate.netnih.gov Reversed-phase chromatography is commonly employed for this purpose. researchgate.netchrom-china.com

A study on the separation of Iopamidol from its impurities highlighted the effectiveness of a C18 stationary phase. researchgate.netnih.gov Key parameters influencing the separation include the stationary phase's bonded amount, column temperature, and sample loading capacity. researchgate.netchrom-china.com It was observed that a C18 column with a bonded amount of 13.7% provided good retention and resolution. researchgate.netnih.gov However, increasing the column temperature led to a decrease in the resolution between Iopamidol and its impurities. researchgate.netchrom-china.com Consequently, maintaining a lower column temperature, in the range of 20-30℃, is crucial for effective separation. researchgate.netnih.gov The mobile phase typically consists of a mixture of water and methanol (B129727). researchgate.netnih.gov By optimizing these parameters, Prep-HPLC can effectively reduce impurity levels and achieve high recovery rates. researchgate.netnih.gov

| Parameter | Condition | Rationale |

| Stationary Phase | C18 | Provides good retention and resolution for Iopamidol and its impurities. researchgate.netnih.gov |

| Column Temperature | 20-30℃ | Lower temperatures enhance resolution between Iopamidol and its impurities. researchgate.netnih.gov |

| Mobile Phase | Water-Methanol | A common solvent system for reversed-phase separation of these compounds. researchgate.netnih.gov |

| Sample Loading | Optimized | Increasing loading capacity can be detrimental to retention and impurity removal. researchgate.netnih.gov |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) serves as a valuable technique for sample preparation, offering advantages such as higher recoveries, improved selectivity, and reduced use of organic solvents compared to traditional liquid-liquid extraction. irb.hr In the context of analyzing iodinated X-ray contrast media like Iopamidol and its impurities in complex matrices such as sewage, SPE is a crucial step for extraction, concentration, and clean-up. irb.hrnih.gov

For the determination of Iopamidol and other related compounds, Oasis HLB has been identified as a suitable sorbent due to its high recovery rates. nih.gov The SPE process involves partitioning the analytes between a solid phase and a liquid phase, where the analytes have a greater affinity for the solid sorbent than for the sample matrix. irb.hr This allows for the effective removal of interfering substances and the concentration of the target compounds prior to analysis by techniques like liquid chromatography-tandem mass spectrometry. nih.gov

Crystallization and Recrystallization Techniques

Crystallization is a fundamental method for the purification of bulk pharmaceutical products, including Iopamidol. google.com However, the high solubility of Iopamidol in aqueous media makes crystallization challenging. google.com Furthermore, impurities with molecular structures very similar to the primary product can be easily incorporated into the crystal lattice, complicating their removal. google.com

A common approach involves dissolving the crude Iopamidol in a minimal amount of water, followed by the addition of an alcohol like ethanol (B145695) to induce crystallization. google.com A significant drawback of this method is the retention of the solvent within the crystal structure. google.com An improved process utilizes propanol (B110389) or isopropanol, which results in a slower crystallization process, preventing the formation of pastes and yielding a well-defined crystalline product that is easier to filter. google.com The final water content in the solvent mixture is typically adjusted to be between 1% and 15%. google.com Recrystallization from a mixture of acetonitrile (B52724) and ethanol can also be employed for further purification, particularly if the initial product contains excessive impurities. googleapis.com

Ion Exchange Resins and Adsorbent Resins

Ion exchange chromatography is a powerful tool for the purification of non-ionic compounds like Iopamidol from ionic impurities. trea.comthermofisher.com The process involves passing a solution of the crude product through a system of cation and anion exchange resins to remove salts and other charged species. google.com This method has been shown to be effective, although yields can sometimes be suboptimal. trea.com

In addition to ion exchange resins, non-ionic polymeric adsorbent resins are used to remove other types of impurities. googleapis.comjustia.com The purification process may involve passing an aqueous solution of the product through a bed of this non-ionic resin. googleapis.com This step is often followed by concentration and recrystallization to obtain the final, high-purity product. googleapis.com Acid scavenging resins can also be utilized to remove acidic byproducts from the reaction mixture. googleapis.comjustia.com

Advanced Spectroscopic and Spectrometric Structural Characterization

The definitive identification and structural elucidation of Iopamidol EP Impurity C rely on advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being of primary importance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of Iopamidol and its related impurities. veeprho.com Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the molecular framework of this compound. pharmaffiliates.com

One-Dimensional (1D) NMR (¹H, ¹³C)

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. daicelpharmastandards.com For this compound, these analyses are fundamental in confirming its identity and distinguishing it from Iopamidol and other related impurities.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure of Impurity C, a ¹H NMR spectrum would be expected to show characteristic signals for the acetyl group, the two identical N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl] side chains, and amide protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. bhu.ac.in This technique is crucial for confirming the carbon skeleton. The spectrum for Impurity C would display distinct signals for the carbonyl carbons, the aromatic carbons (some of which are significantly downfield due to the attachment of iodine), the carbons of the two identical side chains, and the methyl carbon of the acetyl group.

While specific, publicly available spectral data with assigned chemical shifts for this compound is scarce, reference standard suppliers provide this data in their Certificates of Analysis. daicelpharmastandards.com The expected chemical shifts, based on general principles and data for analogous structures, are summarized below. pitt.edusigmaaldrich.comchemguide.co.uk

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shift (δ) ranges are based on standard NMR principles and data for similar functional groups. Actual values are solvent and concentration-dependent.

| Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| -NH-CO-C₆H₂I₃ | ~8.0 - 8.5 | Triplet | -C=O (Amide) | ~168 - 172 |

| -NH-CO-CH₃ | ~9.5 - 10.5 | Singlet | -C=O (Acetyl) | ~169 - 173 |

| -CH(CH₂OH)₂ | ~4.0 - 4.3 | Multiplet | Aromatic C-I | ~90 - 105 |

| -CH₂OH | ~3.6 - 3.9 | Multiplet | Aromatic C-N / C-C | ~140 - 150 |

| -OH | ~4.5 - 5.5 | Triplet | -CH(CH₂OH)₂ | ~58 - 62 |

| -COCH₃ | ~2.1 - 2.3 | Singlet | -CH₂OH | ~62 - 66 |

| -COCH₃ | ~23 - 26 |

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, providing invaluable connectivity information that is often impossible to obtain from 1D spectra alone. wdh.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For Impurity C, COSY spectra would show correlations between the methine proton and the methylene (B1212753) protons within the N-CH(CH₂OH)₂ side chains, confirming the spin system of these substituents. fda.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). pharmaffiliates.com This spectrum would definitively link the proton signals of the side chains and the acetyl methyl group to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). pharmaffiliates.comchemicalbook.com HMBC is particularly crucial for assembling the molecular fragments. Key correlations would include those from the side-chain methine proton (-NH-CH -) to the amide carbonyl carbon (C =O) and from the amide proton (-NH -) to the aromatic ring carbons. Crucially, it would show a correlation from the acetylamino NH proton to the acetyl carbonyl carbon, and from the acetyl methyl protons to the acetyl carbonyl, confirming the presence and location of the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. pharmaffiliates.com This can help to determine the molecule's conformation, for example, by showing correlations between the amide protons and nearby protons on the side chains or the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental formula. This is a definitive method for confirming the molecular formula of this compound.

The molecular formula for this compound is C₁₆H₂₀I₃N₃O₇. HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. The measured mass would be compared to the calculated theoretical mass to confirm the elemental composition. The presence of three iodine atoms also imparts a characteristic isotopic pattern that further aids in identification.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀I₃N₃O₇ |

| Nominal Mass | 747 g/mol |

| Calculated Monoisotopic Mass | 746.8489 g/mol |

| Expected Adduct (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 747.8568 g/mol |

X-ray Crystallography for Definitive Solid-State Structure (if pure crystal obtained)

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state by mapping electron density from the diffraction pattern of a single crystal. However, this technique requires the successful growth of a high-quality, single crystal of the compound, which can be challenging for complex, polar molecules.

A review of publicly available scientific literature and databases did not yield a crystal structure for this compound. Therefore, while being the gold standard for structural determination, this data is not currently available for this specific impurity.

Integration of Multi-Spectroscopic Data for Comprehensive Structural Assignment

The unambiguous structural assignment of this compound is achieved by integrating the data from the various spectroscopic techniques.

HRMS establishes the correct molecular formula, C₁₆H₂₀I₃N₃O₇, distinguishing it from Iopamidol (C₁₇H₂₂I₃N₃O₈) and Iopamidol Impurity A (C₁₄H₁₈I₃N₃O₆), the 5-amino precursor. daicelpharmastandards.com

¹H and ¹³C NMR confirm the number and types of protons and carbons. The presence of a singlet signal around 2.1-2.3 ppm in the ¹H spectrum and a corresponding carbon signal around 23-26 ppm in the ¹³C spectrum is indicative of an acetyl group (CH₃CO-). This is a key differentiator from Iopamidol, which would instead show signals for a CH(OH)CH₃ group.

HSQC connects the proton and carbon signals of the acetyl group and the side chains, confirming their assignments.

HMBC provides the final connectivity map. Long-range correlations would confirm that the two N-CH(CH2OH)2 side chains are attached to the carbonyl groups at positions 1 and 3 of the benzene (B151609) ring, and that the acetylamino group is attached to position 5. This comprehensive dataset allows for the unequivocal confirmation that the impurity has the structure of 5-(Acetylamino)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide.

Quality Control and Regulatory Compliance for Iopamidol Ep Impurity C

Pharmacopoeial Standards and Monographs for Iopamidol (B1672082) Impurities (e.g., EP, USP, JP)

Pharmacopoeias such as the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and Japanese Pharmacopoeia (JP) provide detailed monographs for active pharmaceutical ingredients (APIs) and their associated impurities. google.comuspbpep.com These monographs specify the identification methods, tests, and acceptance criteria for Iopamidol and its related substances.

The European Pharmacopoeia, for instance, outlines specific limits for various identified impurities of Iopamidol, including Impurity C. uspbpep.com The monograph details a liquid chromatography method for the separation and quantification of these impurities. uspbpep.comcoe.int For example, the EP specifies a limit for Impurity C, often requiring it to be no more than 0.1%. uspbpep.com Similarly, the USP provides monographs for Iopamidol and its related compounds, such as Iopamidol Related Compound C, which corresponds to Iopamidol EP Impurity H. uspbpep.comsigmaaldrich.comveeprho.com Both the EP and USP require that the sum of all related compounds does not exceed a certain percentage, often around 0.25%. uspbpep.com

These pharmacopoeial standards are essential for ensuring the consistent quality and purity of Iopamidol produced by different manufacturers. daicelpharmastandards.com They provide a legal and scientific benchmark for quality control laboratories.

Table 1: Selected Iopamidol Impurities and their Chemical Information

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Iopamidol EP Impurity A | 60166-98-5 | C₁₄H₁₈I₃N₃O₆ | 705.02 |

| Iopamidol EP Impurity B | 77868-41-8 | C₁₆H₂₀I₃N₃O₈ | 763.1 |

| Iopamidol EP Impurity C | 87932-07-8 | C₁₆H₂₀I₃N₃O₇ | 747.06 |

| Iopamidol EP Impurity D | 87932-11-4 | C₁₇H₂₂I₃N₃O₈ | 777.1 |

| Iopamidol EP Impurity E | 60166-92-9 | C₁₉H₂₄I₃N₃O₉ | 819.12 |

| Iopamidol EP Impurity F | 1869069-71-5 | C₁₆H₂₀I₃N₃O₆ | 731.06 |

| Iopamidol EP Impurity G | 1869069-72-6 | C₁₇H₂₂I₃N₃O₈ | 777.09 |

| Iopamidol EP Impurity H | 2996862-55-4 | C₁₇H₂₂ClI₂N₃O₈ | 685.6 |

| Iopamidol EP Impurity I | NA | C₁₇H₂₂ClI₂N₃O₈ | 685.63 |

| Iopamidol EP Impurity J | 77868-44-1 | C₁₆H₂₀I₃N₃O₇ | 747.06 |

| Iopamidol EP Impurity K | 1788899-70-6 | NA | NA |

This table is generated based on data from multiple sources. sigmaaldrich.comveeprho.comaxios-research.comsynzeal.comsigmaaldrich.comallmpus.comtlcstandards.com

In-Process Control (IPC) Strategies during Iopamidol Manufacturing

In-process controls (IPCs) are crucial for monitoring and controlling the manufacturing process to ensure the final product meets its quality specifications. daicelpharmastandards.com For Iopamidol, IPCs are implemented at various stages of the synthesis and purification process to minimize the formation of impurities like Impurity C. daicelpharmastandards.com

Key strategies include:

Raw Material Testing: Ensuring the purity of starting materials and reagents is a fundamental step, as impurities in these materials can carry through to the final product. daicelpharmastandards.comich.org

Monitoring of Reaction Conditions: Strict control of reaction parameters such as temperature, pressure, pH, and reaction time is essential to prevent the formation of by-products.

Intermediate Testing: Analyzing intermediates at critical points in the synthesis allows for the early detection and removal of impurities.

Purification Process Control: Techniques like crystallization and chromatography are employed to remove impurities. The efficiency of these purification steps is closely monitored.

Final Product Testing: The final Iopamidol API is tested to ensure it meets all pharmacopoeial requirements before it is formulated into the final drug product. daicelpharmastandards.com

By implementing robust IPC strategies, manufacturers can control process impurities and ensure a consistent and high-purity final product.

Stability-Indicating Analytical Method Development for Impurity Monitoring

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. chromatographyonline.comijprajournal.com For Iopamidol, such methods are essential for monitoring the formation of degradation products, including Impurity C, during storage. researchgate.net

The development of a stability-indicating method typically involves forced degradation studies. In these studies, Iopamidol is subjected to stress conditions such as heat, light, humidity, acid and base hydrolysis, and oxidation to intentionally generate degradation products. The analytical method, most commonly high-performance liquid chromatography (HPLC), must be able to separate the main Iopamidol peak from all the degradation products and process impurities. chromatographyonline.comijprajournal.com

The validation of these methods ensures they are accurate, precise, specific, linear, and robust, providing reliable data on the impurity profile of Iopamidol throughout its shelf life. ijprajournal.com The use of mass spectrometry (MS) coupled with HPLC can aid in the identification and characterization of unknown degradation products. chromatographyonline.com

Development and Certification of this compound Reference Standards

Reference standards are highly purified compounds that are used as a benchmark for analytical testing. synzeal.comsynzeal.com The development and certification of a reference standard for this compound are critical for the accurate quantification of this impurity in Iopamidol drug substance and product. axios-research.comaquigenbio.com

The synthesis of this compound is often a complex process, requiring careful control to achieve the desired high purity. synzeal.com Once synthesized, the compound undergoes extensive characterization to confirm its identity and purity. daicelpharmastandards.com This characterization typically includes techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

Mass Spectrometry (MS)

Infrared (IR) spectroscopy

Purity analysis by HPLC daicelpharmastandards.com

A comprehensive Certificate of Analysis (CoA) is generated, which includes all the characterization data and certifies the purity of the reference standard. daicelpharmastandards.com

Reference standards for this compound play a pivotal role in the calibration and validation of analytical methods. daicelpharmastandards.comaquigenbio.com They are used to:

Calibrate analytical instruments: This ensures the accuracy of the measurements.

Determine the response factor: This is used to calculate the concentration of the impurity in a sample.

Validate the analytical method: The reference standard is used to assess parameters such as accuracy, precision, linearity, and specificity of the method. daicelpharmastandards.com

Without a well-characterized reference standard, it would be impossible to accurately quantify the levels of this compound and ensure compliance with regulatory limits.

For a reference standard to be widely accepted, it must be traceable to a pharmacopoeial standard, such as those from the EP or USP. synzeal.comsynzeal.com Traceability ensures that the results of analytical tests are consistent and comparable across different laboratories and manufacturers. researchgate.netaquigenbio.com

Manufacturers of reference standards often provide documentation demonstrating the traceability of their standards to the primary pharmacopoeial standards. synzeal.com This can be achieved through direct comparison with the pharmacopoeial standard or by using a validated analytical method that has been calibrated against the pharmacopoeial standard.

Role of Reference Standards in Analytical Method Calibration and Validation

Adherence to International Council for Harmonisation (ICH) Guidelines (e.g., Q3A, Q3B, Q3C, Q3D)

The International Council for Harmonisation (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities around the world. jpionline.orgeuropa.eu These guidelines provide a framework for the control of impurities in pharmaceutical products.

The key ICH guidelines relevant to the control of this compound are:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the identification, qualification, and control of impurities in new drug substances. ich.orgeuropa.eupremier-research.com It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on impurities that are degradation products of the drug substance or reaction products with excipients. premier-research.comich.orgeuropa.eu It sets thresholds for reporting, identifying, and qualifying degradation products in the final drug product. fda.gov

ICH Q3C: Impurities: Guideline for Residual Solvents: This guideline provides limits for residual solvents in pharmaceutical products, which are organic volatile chemicals used in the manufacturing process.

ICH Q3D: Guideline for Elemental Impurities: This guideline establishes limits for the amount of elemental impurities in drug products.

Manufacturers of Iopamidol must adhere to these ICH guidelines to ensure that their products are safe and of high quality. jpionline.org This includes a thorough assessment of the impurity profile of Iopamidol, including this compound, and the implementation of appropriate control strategies to ensure that impurity levels remain within the established limits. ich.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Iopamidol |

| Iopamidol EP Impurity A |

| Iopamidol EP Impurity B |

| This compound |

| Iopamidol EP Impurity D |

| Iopamidol EP Impurity E |

| Iopamidol EP Impurity F |

| Iopamidol EP Impurity G |

| Iopamidol EP Impurity H |

| Iopamidol EP Impurity I |

| Iopamidol EP Impurity J |

| Iopamidol EP Impurity K |

| Iopamidol Related Compound C |

| Serinol |

| Chloroacetyl chloride |

| Triethylamine |

| Diisopropylethylamine |

| N,N-dimethylacetamide |

| Chloroform |

| Methylene (B1212753) dichloride |

| Virahol |

This table lists the chemical compounds mentioned in the text for reference.

Reporting Thresholds for Impurities

Regulatory guidelines, primarily from the International Council for Harmonisation (ICH), provide a framework for the reporting, identification, and qualification of impurities in new drug substances. The thresholds are determined based on the maximum daily dose (MDD) of the drug. Iopamidol can have a maximum daily dose that exceeds 2 grams, with some procedures using up to 60 grams of iodine. fda.govnih.gov This places it in the highest category for dosage, influencing the applicable impurity thresholds.

According to the ICH Q3A(R2) guidelines, for a drug substance with an MDD of more than 2 g/day , specific thresholds apply. nih.gov The European Pharmacopoeia (EP) provides specific limits for known and unknown impurities in Iopamidol. uspbpep.com For this compound, the reporting threshold is the level at or above which an impurity must be reported in the drug substance specification. The EP monograph for Iopamidol specifies a disregard limit of 0.01% and sets a specific limit for Impurity C at 0.1%. uspbpep.com

Below is a table summarizing the relevant thresholds for Iopamidol impurities based on ICH guidelines and European Pharmacopoeia specifications.

| Threshold Type | ICH Q3A(R2) Guideline (>2 g/day MDD) | European Pharmacopoeia (EP) Specification for Iopamidol Impurity C | Rationale/Reference |

| Reporting Threshold | 0.05% | 0.1% (as a specified impurity limit) | The level at which an impurity must be reported. nih.govuspbpep.com The EP sets a specific, higher limit for this identified impurity. |

| Identification Threshold | 0.05% | N/A (Impurity C is identified) | The level at which the structure of an impurity must be determined. nih.gov As Impurity C is a known, specified impurity, this threshold is for unknown impurities. |